Welcome to the BenchChem Online Store!
molecular formula C13H11ClN4O2 B8447853 1H-Purine-2,6-dione, 3,7-dihydro-7-(2-chlorophenyl)-1,3-dimethyl- CAS No. 72898-69-2

1H-Purine-2,6-dione, 3,7-dihydro-7-(2-chlorophenyl)-1,3-dimethyl-

Cat. No. B8447853
M. Wt: 290.70 g/mol
InChI Key: YRAOHHIWNBWNFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07074798B2

Procedure details

Theophylline (510 mg), 2-chlorophenyl boronic acid (1 g), and copper (II) acetate (220 mg) were suspended in N,N-dimethylformamide (10 ml), and pyridine (1 ml) was added thereto. The reaction mixture was stirred at room temperature overnight, diluted with ethyl acetate, and washed with 30% aqueous ammonia. The organic layer was dried over anhydrous magnesium sulfate, filtered, and the filtrate was concentrated under reduced pressure. The residue was triturated with ether to give 147 mg of the title compound.
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
220 mg
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N:1]1([C:12](=[O:13])[C:11]2[NH:10][CH:9]=[N:8][C:7]=2[N:5]([CH3:6])[C:3]1=[O:4])[CH3:2].[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1B(O)O.N1C=CC=CC=1>CN(C)C=O.C(OCC)(=O)C.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[Cl:14][C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][C:16]=1[N:10]1[C:11]2[C:12](=[O:13])[N:1]([CH3:2])[C:3](=[O:4])[N:5]([CH3:6])[C:7]=2[N:8]=[CH:9]1 |f:5.6.7|

Inputs

Step One
Name
Quantity
510 mg
Type
reactant
Smiles
N1(C)C(=O)N(C)C=2N=CNC2C1=O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)B(O)O
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Six
Name
Quantity
220 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 30% aqueous ammonia
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)N1C=NC=2N(C(N(C(C12)=O)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 147 mg
YIELD: CALCULATEDPERCENTYIELD 17.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.